2-Hydroxyethyl morpholine-4-carboxylate

Description

Significance of Morpholine (B109124) Derivatives as Synthetic Building Blocks in Academia

Morpholine and its derivatives are recognized as highly versatile synthetic building blocks. nih.gov Their utility stems from several key features, including their advantageous physicochemical and metabolic properties. nih.gov The morpholine moiety is often incorporated into larger molecules to enhance potency, improve pharmacokinetic profiles, or provide specific molecular interactions with biological targets. nih.gove3s-conferences.org In academic research, they serve as starting materials for the synthesis of complex molecules, including enantiomerically pure amino acids and other biologically active compounds. The facile synthetic routes available for introducing or constructing the morpholine ring further enhance its appeal as a fundamental component in drug design and development. nih.gov

Overview of Carbamate-Functionalized Morpholines in Advanced Synthesis

The functionalization of the morpholine nitrogen with a carbamate (B1207046) group introduces a key structural motif found in many approved drugs and prodrugs. Carbamates, which are esters of carbamic acid (R₂NCOOH), are known for their chemical stability and their ability to act as peptide bond surrogaves. acs.org This functional group can impose conformational restrictions and participate in hydrogen bonding, which are crucial for molecular recognition at biological targets. acs.org

The synthesis of carbamates can be achieved through various methods, including the reaction of amines with carbonates, the Curtius rearrangement of acyl azides, or the coupling of amines, carbon dioxide, and alkyl halides. nih.gov Carbamate-functionalized morpholines, therefore, represent a class of compounds where the beneficial properties of the morpholine scaffold are combined with the unique electronic and steric features of the carbamate group, offering opportunities for the modulation of biological and chemical properties.

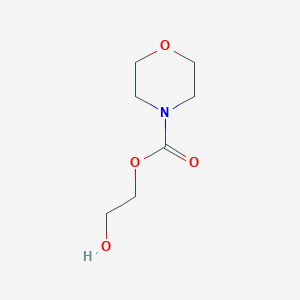

Structural Elucidation and Naming Convention for 2-Hydroxyethyl Morpholine-4-Carboxylate

The chemical structure of this compound is defined by its systematic name. An analysis of the name provides a clear picture of its molecular architecture:

Morpholine: This is the core heterocyclic ring system, consisting of four carbon atoms, one nitrogen atom, and one oxygen atom in a six-membered ring.

4-Carboxylate: This indicates that a carboxylate group (-COO⁻) is attached to the nitrogen atom at position 4 of the morpholine ring. This transforms the morpholine amine into a carbamate functionality.

2-Hydroxyethyl: This specifies the ester group attached to the carboxylate. The alcohol used to form the ester is 2-hydroxyethanol (more commonly known as ethylene (B1197577) glycol), and the attachment is through one of its oxygen atoms.

Therefore, the compound is an ester formed between morpholine-4-carboxylic acid and ethylene glycol. The nitrogen of the morpholine ring is acylated, placing this molecule squarely in the N-acylated morpholine family.

Table 1: Structural and Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₃NO₄ |

| Core Scaffold | Morpholine |

| Functional Groups | Carbamate, Hydroxyl |

Research Landscape and Knowledge Gaps Pertaining to the Target Compound

A comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. While extensive research exists on morpholine derivatives in general and carbamates as a functional class, specific studies detailing the synthesis, properties, or applications of this particular compound are conspicuously absent.

The existing research focuses on related, but structurally distinct, molecules. For instance, there is data available for "tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate," where the carbamate is protected with a tert-butyl group and the hydroxyethyl (B10761427) substituent is at position 2 of the ring. nih.gov Similarly, the compound "4-(2-Hydroxyethyl)morpholine" is a common chemical intermediate, but it features an N-alkyl bond rather than the N-acyl (carbamate) linkage of the target compound. basf.comemcochemicals.com

This lack of direct research presents both a challenge and an opportunity. The absence of published data means that the physicochemical properties, reactivity, and potential applications of this compound remain uncharacterized. Future research could focus on developing synthetic routes to this molecule, characterizing its properties, and exploring its potential as a novel building block, a monomer for polymer synthesis, or a candidate for biological screening. The presence of both a carbamate and a free hydroxyl group suggests it could be a versatile intermediate for further chemical modifications.

Structure

3D Structure

Properties

CAS No. |

58227-34-2 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

2-hydroxyethyl morpholine-4-carboxylate |

InChI |

InChI=1S/C7H13NO4/c9-3-6-12-7(10)8-1-4-11-5-2-8/h9H,1-6H2 |

InChI Key |

ZRUHMMRSWMAMPI-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)OCCO |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 2 Hydroxyethyl Morpholine 4 Carboxylate

Reactions Involving the Hydroxyethyl (B10761427) Moiety

The primary alcohol of the hydroxyethyl group is a key site for functionalization. It can undergo oxidation, esterification, etherification, and various derivatizations to introduce new functional groups.

Oxidation Reactions (e.g., to Aldehydes or Carboxylic Acids)

The primary alcohol of 2-Hydroxyethyl morpholine-4-carboxylate can be selectively oxidized to either the corresponding aldehyde, (4-(tert-butoxycarbonyl)morpholin-2-yl)acetaldehyde, or the carboxylic acid, (4-(tert-butoxycarbonyl)morpholin-2-yl)acetic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidation to Aldehydes: To prevent over-oxidation to the carboxylic acid, mild and controlled oxidizing agents are required. Reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) are effective for this transformation. Another highly selective method involves using trichloroisocyanuric acid with a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). organic-chemistry.org This system efficiently converts primary alcohols to aldehydes at room temperature without significant formation of the carboxylic acid byproduct. organic-chemistry.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this transformation include Jones reagent (chromium trioxide in sulfuric acid), potassium permanganate (B83412) (KMnO₄), or ruthenium tetroxide (RuO₄). Care must be taken as the acidic conditions of the Jones oxidation could potentially cleave the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

A summary of potential oxidation reactions is presented below.

| Target Product | Reagent System | Typical Conditions | Selectivity |

|---|---|---|---|

| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High for aldehyde |

| Aldehyde | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | High for aldehyde |

| Aldehyde | TEMPO (catalytic), Trichloroisocyanuric acid | CH₂Cl₂, Room Temperature | High for aldehyde, avoids over-oxidation organic-chemistry.org |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone, 0 °C to Room Temperature | Strong oxidant, risk of Boc-deprotection |

| Carboxylic Acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Strong oxidant |

Esterification and Etherification Reactions

The hydroxyl group can readily participate in ester and ether formation, providing a route to a wide array of derivatives.

Esterification: The compound can be esterified by reaction with a carboxylic acid, acid chloride, or acid anhydride (B1165640). A common laboratory method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the reaction with a carboxylic acid under mild conditions. orgsyn.org Alternatively, reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) will yield the corresponding ester.

Etherification: Ethers can be synthesized via the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to form the desired ether. The reaction conditions are generally compatible with the Boc protecting group.

Derivatization to Other Functional Groups (e.g., Halogenation, Sulfonylation)

The hydroxyl group serves as a leaving group precursor, enabling its conversion to other functionalities.

Sulfonylation: The alcohol can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups in nucleophilic substitution reactions. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. tandfonline.com However, for N-Boc protected β- or γ-amino alcohols, this reaction can sometimes lead to intramolecular cyclization. For instance, treatment of N-Boc amino alcohols with TsCl and triethylamine (B128534) has been observed to produce oxazolidinone derivatives, indicating a neighboring group participation by the carbamate (B1207046). tandfonline.com

Halogenation: The hydroxyl group can be replaced by a halogen. Reagents like thionyl chloride (SOCl₂) can be used to produce the corresponding chloride, while phosphorus tribromide (PBr₃) is effective for synthesizing the bromide. These reactions often proceed under acidic conditions, which may require optimization to avoid premature removal of the Boc group.

Transformations of the N-Carboxylate Group

The N-tert-butoxycarbonyl (N-Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies (e.g., Boc-deprotection)

Removal of the Boc group is a key step to liberate the morpholine (B109124) nitrogen for further functionalization. This is typically accomplished by acid-catalyzed hydrolysis of the carbamate. fishersci.co.uk The reaction proceeds via protonation of the carbamate, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine, usually as an ammonium (B1175870) salt. jk-sci.com

Common reagents for Boc-deprotection include strong acids like trifluoroacetic acid (TFA), often used as a solution in dichloromethane (B109758) (DCM), or hydrogen chloride (HCl), typically as a solution in 1,4-dioxane (B91453) or methanol. fishersci.co.ukresearchgate.net The choice of acid and solvent can be tailored to the sensitivity of other functional groups in the molecule.

| Reagent System | Typical Concentration | Solvent | Typical Reaction Time | Notes |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | Volatile and corrosive; reaction is typically fast at room temperature. commonorganicchemistry.com |

| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | Often provides the product as a crystalline hydrochloride salt. researchgate.net |

| Hydrogen Chloride (HCl) | 1.25 M | Methanol (MeOH) | 2 - 12 hours | Milder conditions, may be suitable for more sensitive substrates. |

| Zinc Bromide (ZnBr₂) | 2-3 equivalents | Dichloromethane (DCM) | 12 - 24 hours | A Lewis acid alternative for substrates sensitive to strong protic acids. fishersci.co.uk |

Conversion to Other Carbamate Derivatives or Amides

While deprotection is the most common transformation, the N-Boc group can also be converted directly into other functional groups, such as different carbamates or ureas, avoiding the need for a separate deprotection-reprotection sequence.

Recent methodologies allow for the direct conversion of N-Boc carbamates into unsymmetrically substituted ureas. One approach involves the use of aluminum amide complexes, such as those derived from trimethylaluminum, which can mediate the reaction between the N-Boc amine and a different primary or secondary amine. researchgate.netorganic-chemistry.org This method is notable because tert-butyl carbamates are generally less reactive than methyl or benzyl carbamates, allowing for potential selectivity. organic-chemistry.org

Another strategy involves the in situ generation of an isocyanate from the N-Boc protected amine. rsc.orgresearchgate.net Treatment with reagents like trifluoromethanesulfonyl anhydride in the presence of a base can convert the Boc-carbamate into a highly reactive isocyanate intermediate. This intermediate is not isolated but is immediately trapped by a nucleophile present in the reaction mixture, such as an alcohol or another amine, to yield a new carbamate or a urea (B33335) derivative, respectively. rsc.org

Reactivity of the Morpholine Ring System

The morpholine ring, a saturated heterocycle containing both a secondary amine (in its parent form) and an ether linkage, exhibits a rich and varied chemical reactivity. However, in this compound, the nitrogen atom is part of a carbamate linkage, which significantly alters the ring's electronic properties and reactivity profile compared to N-alkylated morpholines.

Direct nucleophilic substitution at the carbon atoms of an unsubstituted, N-protected morpholine ring is generally challenging due to the presence of C-H bonds that are not inherently electrophilic. However, functionalization at the C2 position of N-protected morpholines can be achieved through multi-step synthetic sequences. For instance, an organocatalytic, enantioselective chlorination of an aldehyde can be followed by reductive amination with an amine containing an embedded nucleophile, leading to the formation of a C2-functionalized morpholine. nih.govnih.gov While not a direct substitution on the pre-formed morpholine ring of this compound, this illustrates a strategy for introducing substituents at the C2 position.

The presence of the carbamate group can, under certain conditions, facilitate nucleophilic attack at the C2 and C6 positions (adjacent to the oxygen) or the C3 and C5 positions (adjacent to the nitrogen) by stabilizing potential anionic intermediates. However, literature specifically detailing such direct substitutions on this compound is scarce. In more general terms, the synthesis of substituted morpholines often involves the ring-opening of activated precursors like aziridines with halogenated alcohols, followed by cyclization, rather than direct substitution on a pre-existing morpholine core. beilstein-journals.org

The following table summarizes representative strategies for the synthesis of C-substituted morpholines, which can be considered analogous to nucleophilic substitution at the morpholine backbone.

| Precursor | Reagents and Conditions | Product | Reference |

| N-Boc amino alcohols | 1. NaH, allyl bromide 2. TFA 3. Pd-catalyzed N-arylation | O-allyl ethanolamines | nih.gov |

| Substituted ethanolamine (B43304) derivative and aryl/alkenyl bromide | Pd-catalyzed carboamination | cis-3,5-disubstituted morpholines | nih.gov |

| Aldehyde | 1. Organocatalytic enantioselective chlorination 2. Reductive amination with an embedded 'O' nucleophile 3. Base-induced cyclization | C2-functionalized N-benzyl protected morpholines | nih.gov |

| Aziridines and halogenated alcohols | Ammonium persulfate | 2-substituted and 2,3-disubstituted morpholines | beilstein-journals.org |

The morpholine ring in this compound is generally considered electron-deficient due to the presence of the oxygen atom and the electron-withdrawing carbamate group. This deactivation makes classical electrophilic substitution reactions directly on the ring's C-H bonds highly unlikely. Aromatic compounds undergo electrophilic substitution due to their electron-rich π-systems, a feature that saturated heterocycles like morpholine lack. nih.gov

Electrophilic addition reactions are characteristic of unsaturated compounds like alkenes and are not a typical reaction pathway for saturated rings such as morpholine. youtube.comlibretexts.orglibretexts.org Any electrophilic attack would more likely occur at the oxygen atom of the morpholine ring or the carbonyl oxygen of the carbamate, but these reactions would likely lead to ring opening or decomposition rather than a substitution on the carbon backbone.

Elimination and Rearrangement Reactions Involving the Morpholine Scaffold

Elimination reactions typically require a leaving group on a carbon atom and a proton on an adjacent carbon. For an elimination to occur on the morpholine scaffold of this compound, a prior functionalization to introduce a suitable leaving group (e.g., a halide or a tosylate) would be necessary. Following the introduction of a leaving group, a base-induced elimination could potentially form a dehydromorpholine derivative. According to Zaitsev's rule, the more substituted alkene is generally the major product in such elimination reactions. masterorganicchemistry.com

Rearrangement reactions of the morpholine ring itself are not common under standard conditions. However, rearrangement reactions of N-substituted morpholine derivatives have been reported. For instance, N-oxyenamines, which can be derived from hydroxylamines, can undergo rearrangement reactions. researchgate.net While not directly applicable to this compound, this indicates that with appropriate functionalization, rearrangements involving the morpholine scaffold are possible.

Exploration of Chemo-, Regio-, and Stereoselectivity in Advanced Transformations

The concepts of chemo-, regio-, and stereoselectivity are crucial in the synthesis and functionalization of complex molecules like this compound. chemrxiv.orgmdpi.comrsc.org

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, a key challenge would be to selectively react at the primary hydroxyl group, the carbamate, or the C-H bonds of the morpholine ring. For example, the protection of the hydroxyl group would be a chemoselective transformation that allows for subsequent reactions at other sites.

Regioselectivity is the preference for reaction at one position over another. In the context of functionalizing the morpholine ring, regioselectivity would dictate at which carbon atom (C2/C6 vs. C3/C5) a reaction occurs. The synthesis of substituted morpholines often employs strategies that provide high regioselectivity. For instance, the Pd-catalyzed carboamination of substituted ethanolamine derivatives can lead to specific cis-3,5-disubstituted morpholines. nih.gove3s-conferences.org

Stereoselectivity concerns the preferential formation of one stereoisomer over another. The synthesis of enantiomerically pure C2-functionalized morpholines highlights the importance of stereocontrol in reactions involving this scaffold. nih.govnih.gov

The following table provides examples of selective transformations in the synthesis of substituted morpholines, illustrating the application of these principles.

| Reaction Type | Substrates | Catalyst/Reagents | Selectivity | Product | Reference |

| Pd-catalyzed carboamination | Substituted ethanolamine derivative, aryl bromide | Pd(0) catalyst | Regio- and Stereoselective | cis-3,5-disubstituted morpholine | nih.gov |

| Organocatalytic α-chlorination/cyclization | Aldehyde, amine with embedded 'O' nucleophile | Chiral organocatalyst | Enantioselective | C2-functionalized N-protected morpholine | nih.gov |

| One-pot synthesis from aziridines | Aziridine (B145994), halogenated alcohol | Ammonium persulfate | Regioselective | 2-substituted morpholine | beilstein-journals.org |

| De novo synthesis via Ugi reaction/cyclization | α-hydroxy oxo-component, amine, isocyanide, azide | NaH | Chemo- and Regioselective | Substituted morpholine | nih.gov |

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyethyl Morpholine 4 Carboxylate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of 2-Hydroxyethyl morpholine-4-carboxylate derivatives. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. The N-substitution of the morpholine (B109124) ring with an electron-withdrawing carboxylate group significantly influences the chemical shifts of the ring protons. The protons on the methylene (B1212753) groups adjacent to the nitrogen (H-2', H-6') are deshielded and appear at a lower field compared to those adjacent to the oxygen (H-3', H-5'). researchgate.net The protons of the 2-hydroxyethyl group are also distinct, with the methylene group adjacent to the carbamate (B1207046) oxygen (H-1) appearing downfield from the one adjacent to the hydroxyl group (H-2). The hydroxyl proton (OH) typically presents as a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data compiled and estimated based on typical values for N-substituted morpholines and 2-hydroxyethyl carbamates.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' (N-CH₂) | 3.50 - 3.70 | Triplet-like multiplet |

| H-3', H-5' (O-CH₂) | 3.35 - 3.55 | Triplet-like multiplet |

| H-1 (-O-CH₂-) | 4.10 - 4.30 | Triplet |

| H-2 (-CH₂-OH) | 3.65 - 3.85 | Triplet |

| OH | Variable (e.g., 2.0 - 4.0) | Broad Singlet |

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon (C=O) of the carbamate functional group is highly deshielded and appears significantly downfield, typically above 150 ppm. The carbons of the morpholine ring adjacent to the nitrogen (C-2', C-6') are found at a lower field than those adjacent to the oxygen (C-3', C-5') due to the influence of the carbamate group. The two carbons of the hydroxyethyl (B10761427) side chain are also clearly resolved.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data compiled and estimated based on typical values for N-substituted morpholines and related esters.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbamate) | 154.0 - 156.0 |

| C-2', C-6' (N-CH₂) | 66.0 - 68.0 |

| C-3', C-5' (O-CH₂) | 43.0 - 45.0 |

| C-1 (-O-CH₂-) | 64.0 - 66.0 |

| C-2 (-CH₂-OH) | 60.0 - 62.0 |

Two-dimensional NMR techniques are employed to establish through-bond and through-space correlations, confirming the precise connectivity of the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu For this compound, key expected correlations include:

A cross-peak between the protons on the adjacent methylene groups of the hydroxyethyl chain (H-1 and H-2).

A cross-peak between the protons on the adjacent methylene groups within the morpholine ring (H-2'/H-6' and H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton. For example, the proton signal at ~3.5-3.7 ppm would show a cross-peak with the carbon signal at ~66-68 ppm, confirming the H-2'/C-2' and H-6'/C-6' assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity by detecting correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). youtube.com This is particularly useful for connecting different fragments of the molecule. Crucial HMBC correlations for confirming the structure of this compound would be:

A correlation from the morpholine protons adjacent to the nitrogen (H-2', H-6') to the carbamate carbonyl carbon (C=O).

A correlation from the methylene protons of the ethyl group adjacent to the ester oxygen (H-1) to the carbamate carbonyl carbon (C=O).

A correlation from the methylene protons H-2 to the carbon C-1, and from H-1 to C-2.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. The presence of the hydroxyl group gives rise to a strong, broad absorption band in the high-wavenumber region. The carbamate C=O stretch is typically the most intense and sharp peak in the spectrum. libretexts.org The fingerprint region below 1500 cm⁻¹ contains a complex series of absorptions corresponding to C-H bending, C-N stretching, and C-O-C stretching vibrations of the morpholine ring. researchgate.netmaricopa.edu

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O Stretch (carbamate) | 1710 - 1680 | Very Strong |

| C-H Bend | 1470 - 1370 | Medium |

| C-O Stretch (alcohol) | 1150 - 1050 | Strong |

| C-N Stretch (morpholine) | 1250 - 1180 | Medium-Strong |

| C-O-C Stretch (ether) | 1120 - 1100 | Strong |

Raman spectroscopy is a complementary technique to FTIR that is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of a this compound derivative would provide further confirmation of the molecular structure. The morpholine ring itself gives rise to characteristic bands, including ring stretching and deformation modes. researchgate.net The C-O and C-N stretching vibrations are also active in the Raman spectrum. mdpi.com While the C=O stretch is observable, it is often less intense than in the FTIR spectrum. The symmetric C-H stretching and bending modes typically produce strong signals.

Table 4: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (aliphatic) | 3000 - 2850 | Strong |

| C=O Stretch (carbamate) | 1710 - 1680 | Weak-Medium |

| C-H Bend | 1470 - 1370 | Medium |

| C-N Stretch | 1150 - 1050 | Medium |

| C-O-C Ring Stretch | ~1120 | Medium |

| Morpholine Ring Deformation | 900 - 800 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a fundamental tool for the characterization of morpholine-4-carboxylate derivatives, offering precise mass measurements of the molecular ion and its fragments, which facilitates unambiguous elemental composition assignment. The analysis of a common derivative, tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (C₁₀H₁₉NO₄), serves as a representative example. Its monoisotopic mass is 217.1314 u, and in positive-ion mode electrospray ionization (ESI), it is typically observed as the protonated molecule [M+H]⁺ with an exact mass of 218.1387 u. nih.govchemicalbook.com

The fragmentation pattern in tandem MS/MS experiments is dictated by the molecule's functional groups: the N-Boc (tert-butoxycarbonyl) group, the morpholine ring, and the hydroxymethyl substituent. The fragmentation of esters, ethers, and amines follows predictable pathways. libretexts.orgthieme-connect.de A primary and highly characteristic fragmentation is the loss of the tert-butyl group or related fragments from the Boc protecting group. Common fragmentation pathways include the neutral loss of isobutylene (B52900) (C₄H₈, 56 Da), loss of the tert-butoxy (B1229062) radical (•OC(CH₃)₃, 73 Da), or the entire Boc group with a hydrogen rearrangement. Subsequent fragmentation can involve the cleavage of the morpholine ring or the loss of the hydroxymethyl group (CH₂OH, 31 Da). nih.gov

Table 1: Predicted HRMS Fragmentation Data for Protonated tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate [M+H]⁺

| Precursor Ion (m/z) | Calculated Fragment (m/z) | Mass Loss (u) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|---|

| 218.1387 | 162.0812 | 56.0575 | Loss of isobutylene (C₄H₈) |

| 218.1387 | 144.0706 | 74.0681 | Loss of isobutylene and water (C₄H₈ + H₂O) |

| 218.1387 | 118.0655 | 100.0732 | Loss of the Boc group (C₅H₈O₂) |

| 162.0812 | 144.0706 | 18.0106 | Loss of water (H₂O) from the isobutylene-loss fragment |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, angles, and absolute stereochemistry. For morpholine derivatives, a key conformational feature is the puckering of the six-membered ring. The morpholine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net

While a specific crystal structure for this compound was not found, analysis of closely related structures, such as substituted 5-oxomorpholin-2-carboxylic acid derivatives, provides valuable insight. academie-sciences.fr X-ray diffraction analysis of methyl trans-4-benzyl-5-oxo-3-(4-chlorophenyl)morpholine-2-carboxylate confirmed the trans configuration of the substituents at the C-2 and C-3 positions. academie-sciences.fr In this related structure, the morpholinone ring was determined to adopt an envelope conformation. For simpler morpholine-4-carboxylates, a chair conformation is expected to be predominant, with substituents at the C-2 position potentially occupying either an axial or equatorial position depending on steric and electronic effects. researchgate.netacademie-sciences.fr

Table 2: Representative Crystallographic Data for a Morpholine Carboxylate Derivative (methyl trans-4-benzyl-5-oxo-3-(4-chlorophenyl)morpholine-2-carboxylate)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.345(1) |

| b (Å) | 10.987(1) |

| c (Å) | 15.673(2) |

| β (°) | 108.99(1) |

| Volume (ų) | 1845.8(4) |

| Z (molecules/unit cell) | 4 |

| Ring Conformation | Envelope |

Data sourced from a study on a closely related morpholinone derivative. academie-sciences.fr

Chiral Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC)

Many morpholine derivatives possess one or more stereocenters, making the assessment of enantiomeric and diastereomeric purity essential, particularly for pharmaceutical applications. nih.govsemanticscholar.org Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for this purpose. acs.orgmdpi.com

The enantiomeric excess (ee) of 2-substituted chiral morpholines can be effectively determined by HPLC using chiral stationary phases (CSPs). nih.govsemanticscholar.org Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), are commonly employed. The separation relies on the differential transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. nih.gov For GC analysis, analytes often require derivatization to increase their volatility. nih.govnih.govresearchgate.net

For instance, the asymmetric hydrogenation products of 2-substituted dehydromorpholines have been successfully analyzed to determine their enantiomeric excess using chiral HPLC. semanticscholar.orgresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is crucial for achieving baseline resolution.

Table 3: Example of Chiral HPLC Method for Purity Assessment of a 2-Substituted Chiral Morpholine Derivative

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | Chiralcel AD-H |

| Mobile Phase | Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Application | Determination of enantiomeric excess (ee) for N-Cbz-2-phenylmorpholine |

Conditions are representative for the analysis of 2-substituted chiral morpholine derivatives. nih.govsemanticscholar.org

Computational Chemistry and Theoretical Investigations of 2 Hydroxyethyl Morpholine 4 Carboxylate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Conformation

A foundational analysis of 2-Hydroxyethyl morpholine-4-carboxylate would involve quantum chemical calculations, most commonly using Density Functional Theory (DFT). Such studies would elucidate the molecule's electronic structure, including the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's intrinsic stability and reactivity.

Furthermore, DFT optimization would reveal the most stable three-dimensional arrangement of the atoms (molecular conformation). This would involve determining key geometric parameters like bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, with its rotatable bonds in the hydroxyethyl (B10761427) side chain, identifying the global minimum energy conformation is a primary objective.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

To fully explore the flexibility of this compound, a detailed conformational analysis beyond simple DFT optimization would be required. This is often accomplished using less computationally expensive methods like molecular mechanics (MM). A systematic search of the conformational space by rotating the key single bonds would identify various low-energy conformers.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

A significant application of computational chemistry is the prediction of spectroscopic data, which can be used to validate theoretical models against experimental findings. For this compound, this would involve:

NMR Chemical Shifts: Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, the theoretical ¹H and ¹³C NMR chemical shifts could be calculated. These predicted shifts, when compared to experimentally obtained spectra, can help confirm the molecule's structure and predominant conformation in solution.

IR Vibrational Frequencies: The calculation of vibrational frequencies using DFT can predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending) of the molecule's bonds. This theoretical spectrum is invaluable for interpreting experimental IR data and identifying characteristic functional group vibrations.

Currently, no such specific predicted data tables for this compound are available in the literature.

Computational Studies on Reaction Mechanisms and Transition State Analysis Relevant to Synthetic Transformations

Theoretical chemistry provides powerful tools to investigate the "how" and "why" of chemical reactions. For this compound, computational studies could map out the energy profiles of its synthesis or degradation pathways. This involves:

Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.

Calculating Activation Energies: Determining the energy barrier for a reaction, which provides insight into the reaction rate.

For example, the synthesis of this compound likely involves the reaction of 4-(2-hydroxyethyl)morpholine with a carboxylating agent. A computational study could model this reaction step-by-step, revealing the most plausible mechanism and identifying key intermediates and transition states.

Exploration of Structure-Reactivity Relationships through Computational Metrics

By calculating various molecular properties, often referred to as quantum chemical descriptors or computational metrics, it is possible to explore structure-reactivity relationships. For this compound, these metrics would be derived from the calculated electronic structure.

Table of Potential Computational Metrics:

| Metric | Description | Potential Application |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. |

| Electronegativity (χ) | A measure of the ability of the molecule to attract electrons. | Provides insight into the overall electronic character. |

| Chemical Hardness (η) | A measure of the resistance to change in electron distribution. | Correlates with the stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution, showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Predicts sites for intermolecular interactions and chemical reactions. |

Without dedicated studies on this compound, the values for these descriptors remain uncalculated, and a quantitative discussion of its structure-reactivity relationship is not possible. The comprehensive theoretical and computational investigation of this specific compound is an open area for future research, which would undoubtedly contribute to a deeper understanding of this and related morpholine-based structures.

Applications in Chemical Synthesis and Advanced Materials Research Academic Context

A Versatile Intermediate in the Synthesis of Complex Organic Molecules

The N-Boc protected form of 2-Hydroxyethyl morpholine-4-carboxylate serves as a valuable building block in the multi-step synthesis of complex, biologically active molecules. The Boc (tert-butoxycarbonyl) group provides a reliable means of protecting the morpholine (B109124) nitrogen, allowing for selective reactions at other sites of the molecule. The primary alcohol functionality of the 2-hydroxyethyl side chain is a key handle for a variety of chemical transformations, including oxidation, esterification, and etherification, enabling its incorporation into larger and more intricate structures.

In the synthesis of natural products and their analogues, this intermediate allows for the introduction of the morpholine moiety, a common motif in bioactive compounds, in a controlled and predictable manner. The morpholine ring itself can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability.

A Building Block for the Construction of Heterocyclic Architectures

The inherent reactivity of this compound makes it a valuable precursor for the synthesis of a variety of heterocyclic systems. The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, facilitating intramolecular cyclization reactions to form fused bicyclic or bridged heterocyclic systems.

Furthermore, the morpholine nitrogen, after deprotection of the Boc group, can participate in cyclization reactions. For instance, reaction with bifunctional electrophiles can lead to the formation of larger heterocyclic rings containing the morpholine subunit. These complex heterocyclic structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in a highly specific manner.

A Precursor for the Development of Novel Pharmaceutical and Agrochemical Intermediates

The morpholine scaffold is a privileged structure in both pharmaceutical and agrochemical research, appearing in numerous approved drugs and crop protection agents. This compound serves as a key starting material for the synthesis of a wide array of substituted morpholine derivatives that are precursors to these active ingredients.

In pharmaceutical development, the modification of the 2-hydroxyethyl side chain can be used to append various pharmacophores, leading to the generation of libraries of compounds for screening against different biological targets. For example, etherification or esterification of the hydroxyl group with fragments known to interact with specific enzymes or receptors can lead to the discovery of novel therapeutic agents.

While specific examples in the public domain directly linking this intermediate to commercial agrochemicals are less common, the fundamental reactivity of the molecule makes it an attractive starting point for the synthesis of novel herbicides, fungicides, and insecticides. The morpholine moiety is known to impart favorable properties, such as systemic activity in plants, to agrochemical compounds.

Design and Synthesis of Chemically Modified Morpholine-Containing Probes for Academic Research

The development of chemical probes is essential for understanding complex biological processes. The morpholine unit can act as a targeting moiety, directing the probe to specific subcellular locations, such as the lysosome. rsc.org The 2-hydroxyethyl group of the title compound provides a convenient attachment point for fluorescent dyes or other reporter groups.

For instance, the hydroxyl group can be coupled to a fluorophore to create a fluorescent probe. The properties of the resulting probe, such as its fluorescence quantum yield and emission wavelength, can be modulated by the choice of the fluorophore and the linker used to attach it to the morpholine scaffold. Such probes can be used to visualize and track the distribution and dynamics of morpholine-containing molecules within living cells, providing valuable insights into their mechanism of action. mdpi.com

Exploration of Patent Landscape for Synthetic Methodologies and Chemical Applications of the Compound

An analysis of the patent landscape reveals significant interest in morpholine-containing compounds for a variety of applications, particularly in the pharmaceutical sector. Patents related to this compound and its derivatives often focus on their use as key intermediates in the synthesis of novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.